Tubuloside A (Standard)

Description

BenchChem offers high-quality Tubuloside A (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tubuloside A (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

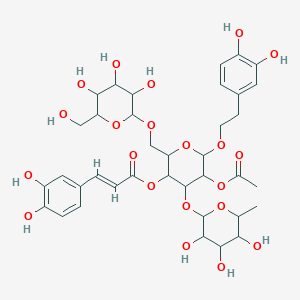

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMAIXPXOZCX-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Tubuloside A from Cistanche: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside A, a phenylethanoid glycoside first identified in Cistanche species, has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Tubuloside A. It details comprehensive experimental protocols for its extraction and purification from Cistanche tubulosa, presents quantitative data in structured tables, and elucidates its known signaling pathways through diagrammatic representations. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from medicinal plants.

Introduction

Cistanche, a genus of parasitic desert plants, has a long history of use in traditional medicine, particularly in China where it is known as "Rou Cong Rong".[1] The therapeutic properties of Cistanche are largely attributed to its rich content of phenylethanoid glycosides (PhGs), with Tubuloside A being a notable constituent.[2] Tubuloside A has been reported in several Cistanche species, including C. tubulosa, C. phelypaea, and C. deserticola. Pharmacological studies have revealed its potential as a hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer agent.[3] This guide focuses on the technical aspects of Tubuloside A's discovery and isolation, providing a foundation for further research and development.

Physicochemical Properties of Tubuloside A

| Property | Value | Reference |

| Molecular Formula | C37H48O21 | PubChem CID: 21637830 |

| Molecular Weight | 828.79 g/mol | PubChem CID: 21637830 |

| Purity (Commercial Standard) | 99.49% | [3] |

Experimental Protocols

Extraction of Phenylethanoid Glycosides from Cistanche tubulosa

This protocol describes a general method for the extraction of a PhG-rich fraction from the dried fleshy stems of Cistanche tubulosa.

3.1.1. Materials and Reagents

-

Dried and powdered stems of Cistanche tubulosa

-

70% Ethanol

-

Rotary evaporator

-

Filtration apparatus

3.1.2. Procedure

-

The dried and powdered stems of Cistanche tubulosa are reflux extracted twice with 10 volumes of 70% ethanol.

-

The combined ethanolic extracts are filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Tubuloside A

The following is a representative protocol for the isolation of Tubuloside A from the crude extract, employing a combination of column chromatography techniques. Specific parameters may require optimization based on the composition of the starting material.

3.2.1. Materials and Reagents

-

Crude Cistanche tubulosa extract

-

Silica (B1680970) gel for column chromatography

-

Macroporous adsorption resin (e.g., AB-8)

-

Sephadex LH-20

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Water

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reverse-phase column

3.2.2. Procedure

-

Macroporous Resin Column Chromatography:

-

The crude extract is dissolved in water and applied to a macroporous resin column.

-

The column is washed with water to remove sugars and other polar impurities.

-

The PhG-rich fraction is eluted with a stepwise gradient of methanol in water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Silica Gel Column Chromatography:

-

The PhG-rich fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of ethyl acetate and methanol.

-

Fractions containing Tubuloside A are identified and combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and smaller molecules.

-

-

Preparative HPLC:

-

The final purification of Tubuloside A is performed by preparative HPLC on a C18 column.

-

A common mobile phase consists of a gradient of methanol and water. The specific gradient and flow rate should be optimized to achieve baseline separation of Tubuloside A from other co-eluting compounds.

-

Below is a general workflow for the isolation and purification of Tubuloside A.

Analytical Characterization

Spectroscopic Data

The structural elucidation of Tubuloside A is confirmed through various spectroscopic techniques.

Table 1: ¹H-NMR (400 MHz, CD₃OD) and ¹³C-NMR (100 MHz, CD₃OD) Data for Tubuloside A

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| Aglycone | ||

| 1 | 131.5 | |

| 2 | 117.2 | 6.68 (d, 2.0) |

| 3 | 146.1 | |

| 4 | 144.8 | |

| 5 | 116.5 | 6.65 (d, 8.0) |

| 6 | 121.2 | 6.54 (dd, 8.0, 2.0) |

| α | 36.5 | 2.75 (t, 7.2) |

| β | 71.9 | 3.95 (m), 3.65 (m) |

| Caffeoyl Moiety | ||

| 1' | 127.8 | |

| 2' | 115.3 | 6.93 (d, 2.0) |

| 3' | 146.8 | |

| 4' | 149.2 | |

| 5' | 116.4 | 6.76 (d, 8.2) |

| 6' | 123.0 | 7.04 (dd, 8.2, 2.0) |

| 7' (α) | 148.5 | 7.58 (d, 15.9) |

| 8' (β) | 114.8 | 6.27 (d, 15.9) |

| 9' (C=O) | 168.4 | |

| Glucose | ||

| 1'' | 104.2 | 4.37 (d, 7.9) |

| 2'' | 76.1 | 3.40 (t, 8.8) |

| 3'' | 81.5 | 3.82 (t, 8.8) |

| 4'' | 70.2 | 4.89 (t, 9.5) |

| 5'' | 76.2 | 3.55 (m) |

| 6'' | 62.5 | 3.68 (m) |

| Rhamnose | ||

| 1''' | 102.9 | 5.17 (d, 1.5) |

| 2''' | 72.3 | 3.93 (m) |

| 3''' | 72.1 | 3.60 (dd, 9.5, 3.3) |

| 4''' | 73.8 | 3.30 (t, 9.5) |

| 5''' | 70.6 | 3.50 (m) |

| 6''' | 18.4 | 1.09 (d, 6.2) |

| Acetyl Group | ||

| C=O | 172.1 | |

| CH₃ | 21.0 | 2.05 (s) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: ESI-MS/MS Fragmentation Data for Tubuloside A

| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Interpretation |

| 827.27 | 665.22 | Loss of caffeoyl group |

| 623.21 | [M-H-Caffeoyl-42]⁻ | |

| 461.16 | [M-H-Caffeoyl-Rhamnose]⁻ |

Biological Activities and Signaling Pathways

Tubuloside A exhibits a range of biological activities, and research has begun to uncover the underlying molecular mechanisms.

Hepatoprotective Effect via the Nrf2/HO-1 Signaling Pathway

Tubuloside A has been shown to protect liver cells from oxidative stress-induced damage. This protective effect is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.

Induction of Apoptosis in Cancer Cells

Studies have demonstrated that Tubuloside A can induce apoptosis in certain cancer cell lines, such as human ovarian cancer cells. This pro-apoptotic activity is thought to involve the p53 and caspase-3 signaling pathways.

Conclusion

Tubuloside A stands out as a phenylethanoid glycoside with significant therapeutic potential. The methodologies outlined in this guide for its isolation and characterization provide a solid framework for researchers to obtain this compound for further investigation. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways, opens up new avenues for the development of drugs targeting a variety of diseases, including liver disorders and cancer. Continued research into the pharmacology and toxicology of Tubuloside A is warranted to fully realize its clinical potential.

References

- 1. Analysis of chemical constituents in Cistanche species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Tubuloside A: A Comprehensive Technical Guide to its Natural Abundance, Variability, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside (PhG), a class of natural products exhibiting a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Found primarily in the genus Cistanche, a group of parasitic desert plants, Tubuloside A is of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the natural abundance and variability of Tubuloside A in plants, detailed experimental protocols for its extraction and quantification, and a review of its relevant biological signaling pathways.

Natural Abundance and Variability of Tubuloside A

Tubuloside A has been identified in several species of the Cistanche genus, most notably Cistanche tubulosa, Cistanche deserticola, and Cistanche phelypaea.[1] Its concentration in these plants is influenced by a variety of factors, including the specific species, the geographical origin of the plant, the specific plant part, the developmental stage, and environmental conditions such as soil salinity.

Quantitative Data on Tubuloside A Abundance

The following tables summarize the quantitative data on Tubuloside A content from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in analytical methods, extraction procedures, and sample preparation.

Table 1: Tubuloside A Content in Different Cistanche Species and Geographical Locations

| Plant Species | Geographical Origin | Plant Part | Tubuloside A Content (mg/g dry weight) | Reference |

| Cistanche deserticola | Alashanzuoqi, Inner Mongolia | Succulent Stem | Present (not quantified) | [2] |

| Cistanche tubulosa | Xinjiang, China | Succulent Stem | Present (not quantified) | [2] |

| Cistanche tubulosa | Not Specified | Water Extract | Detected | [3][4] |

| Cistanche tubulosa | Not Specified | Herbal Materials | 0.0005–0.1518 mg/mL (in extract) | [2] |

| Cistanche tubulosa | Not Specified | Water Extracts | 0.0005–0.1518 mg/mL (in extract) | [2] |

| Cistanche tubulosa | Not Specified | Herbal Residues | 0.0005–0.1518 mg/mL (in extract) | [2] |

Table 2: Variability of Phenylethanoid Glycoside Content in Response to Environmental Factors and Developmental Stage

| Plant Species | Factor Investigated | Key Findings | Reference |

| Cistanche tubulosa | Soil Salinity | High salinity conditions increased the content of echinacoside (B191147) and verbascoside, phenylethanoid glycosides related to Tubuloside A.[5][6] | [5][6] |

| Cistanche deserticola | Growth Stage | The content of phenylethanoid glycosides, including echinacoside and acteoside, varies significantly across different growth stages, with the highest levels found in the 10 cm below ground and topsoil stages.[6] | [6] |

| Cistanche tubulosa | Plant Part | The bottom part of the plant has been found to contain significantly higher levels of total polyphenols, polysaccharides, and specific phenylethanoid glycosides like echinacoside and acteoside compared to the middle and top parts.[7] | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Tubuloside A from plant materials, based on established protocols for phenylethanoid glycosides.

Extraction of Tubuloside A

Several methods can be employed for the extraction of phenylethanoid glycosides, including Tubuloside A, from Cistanche species. The choice of method can significantly impact the extraction efficiency.

2.1.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining phenylethanoid glycosides.[8]

-

Plant Material Preparation: Air-dried and powdered succulent stems of Cistanche species.

-

Solvent: An aqueous ethanol (B145695) solution (e.g., 50-70% ethanol).

-

Procedure:

-

Mix the powdered plant material with the solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

-

Place the mixture in an ultrasonic bath.

-

Perform sonication for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

After extraction, centrifuge the mixture to separate the supernatant.

-

Collect the supernatant and repeat the extraction process on the residue for exhaustive extraction.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

-

2.1.2. High-Speed Shearing Homogenization Extraction (HSHE)

HSHE is a rapid and efficient technique for extracting PhGs.[9][10]

-

Plant Material Preparation: Dried and powdered Cistanche tubulosa.

-

Solvent: 50% ethanol.

-

Procedure:

-

Mix the plant powder with the solvent at a solid-to-liquid ratio of 1:9.

-

Homogenize the mixture using a high-speed shearing homogenizer at a rotation speed of 16,000 rpm for 2 minutes.

-

Maintain the extraction temperature at 70°C.

-

Filter the mixture to obtain the extract. One extraction cycle has been shown to be effective.[10]

-

2.1.3. Enzyme-Assisted Extraction (EAE)

EAE can be used to improve the extraction yield by breaking down the plant cell wall.[11] This method can be used as a pre-treatment before other extraction techniques like supercritical fluid extraction.[10][12]

-

Enzymes: Cellulase, pectinase, or a combination of enzymes.

-

Procedure:

-

Suspend the powdered plant material in a buffer solution with an optimal pH for the chosen enzyme(s).

-

Add the enzyme(s) at a specific concentration.

-

Incubate the mixture at the optimal temperature for the enzyme(s) for a defined period (e.g., 1-2 hours) with gentle agitation.

-

After enzymatic treatment, proceed with a standard extraction method such as UAE or solvent extraction.

-

2.1.4. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green extraction technique. For polar compounds like phenylethanoid glycosides, a polar co-solvent is necessary.[13][14]

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Co-solvent: Ethanol or methanol.

-

Procedure:

-

Pack the powdered plant material into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure (e.g., 20-40 MPa).

-

Heat the system to the desired temperature (e.g., 40-60°C).

-

Introduce the co-solvent at a specific flow rate.

-

Allow the supercritical fluid to pass through the plant material for a set extraction time.

-

Collect the extract in a separator by reducing the pressure, which causes the CO2 to vaporize, leaving behind the extracted compounds.

-

Isolation of Tubuloside A

Crude extracts containing Tubuloside A can be purified using various chromatographic techniques.

2.2.1. Column Chromatography

-

Stationary Phase: Macroporous resin (e.g., D101), Sephadex LH-20, or silica (B1680970) gel.

-

Mobile Phase: A gradient of solvents with increasing polarity. For example, a water-methanol or chloroform-methanol gradient.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the pre-equilibrated column.

-

Elute the column with a stepwise or linear gradient of the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing Tubuloside A and concentrate them.

-

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique for isolating pure compounds.[13][15][16]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Procedure:

-

Dissolve the partially purified fraction containing Tubuloside A in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run the gradient program to separate the compounds.

-

Collect the peak corresponding to Tubuloside A based on the retention time determined from analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the pure compound.

-

Quantification of Tubuloside A

2.3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quantification of Tubuloside A.[17][18][19][20][21][22]

-

Chromatographic System: An HPLC system equipped with a DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 40% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitoring at 330 nm.

-

Standard Preparation: Prepare a stock solution of pure Tubuloside A standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Identify the Tubuloside A peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard. Quantify the amount of Tubuloside A by using the calibration curve.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of Tubuloside A is ongoing, studies on related phenylethanoid glycosides and initial investigations into Tubuloside A itself provide insights into its potential mechanisms of action, particularly in neuroprotection and anti-inflammation.

Biosynthesis of Tubuloside A

The biosynthesis of phenylethanoid glycosides, including Tubuloside A, starts from the shikimic acid pathway, leading to the formation of the amino acids L-phenylalanine and L-tyrosine.[23] The complete biosynthetic pathway for the related compound echinacoside has been elucidated in Cistanche tubulosa, providing a strong model for the biosynthesis of Tubuloside A.[5] Tubuloside A is an acetylated phenylethanoid glycoside.[23] The pathway likely involves the synthesis of an acteoside-like intermediate followed by an acetylation step.

Caption: Proposed biosynthetic pathway of Tubuloside A.

Neuroprotective and Anti-inflammatory Signaling Pathways

Tubuloside A and related compounds have been shown to exert their biological effects through the modulation of several key signaling pathways.

3.2.1. Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Tubuloside A has been shown to alleviate oxidative injury by activating this pathway.[23][24] Under conditions of oxidative stress, Tubuloside A can promote the translocation of the transcription factor Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation. This results in a reduction of reactive oxygen species (ROS) and cellular damage.

Caption: Tubuloside A activation of the Nrf2/HO-1 pathway.

3.2.2. MAPK and NF-κB Signaling Pathways

Studies on the related compound, Tubuloside B, have demonstrated its ability to inhibit the activation of M1 macrophages, which are pro-inflammatory. This effect is achieved by targeting the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[25] Tubuloside B was found to decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway, and inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that Tubuloside A exerts its anti-inflammatory effects through similar mechanisms.

References

- 1. Tubuloside A | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete pathway elucidation of echinacoside in Cistanche tubulosa and de novo biosynthesis of phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Components and Antioxidant Activities of Different Parts of Cistanche tubulosa in Qinghai Province [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme-assisted supercritical fluid extraction: an alternative and green technology for non-extractable polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Supercritical CO2 extraction and purification of compounds with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An integrated strategy to quantitatively differentiate chemome between Cistanche deserticola and C. tubulosa using high performance liquid chromatography-hybrid triple quadrupole-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Engineering biosynthetic enzymes for industrial natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders [mdpi.com]

- 19. scielo.br [scielo.br]

- 20. e-nps.or.kr [e-nps.or.kr]

- 21. The first validated stability-indicating HPLC/DAD method for quantitation of Vericiguat in its pharmaceutical formulation; Application to degradation kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tubuloside A, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unveiling the Natural Sources of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Tubuloside A, a phenylethanoid glycoside with demonstrated antioxidative and hepatoprotective properties. This document outlines the primary plant sources, quantitative data on Tubuloside A content, detailed experimental protocols for its extraction and isolation, and an elucidation of its known signaling pathways.

Natural Sources of Tubuloside A

Tubuloside A is predominantly found in plants belonging to the genus Cistanche, commonly known as "desert ginseng." These parasitic plants are found in arid regions of Asia and Africa. The primary species identified as natural sources of Tubuloside A include:

-

Cistanche tubulosa[1]

-

Cistanche deserticola

-

Cistanche salsa

-

Cistanche phelypaea

While Tubuloside A is a characteristic compound in these species, its concentration can vary depending on the plant's origin, age, and the specific part of the plant being analyzed.

Quantitative Analysis of Tubuloside A

The concentration of Tubuloside A in Cistanche species can be influenced by various factors, including the specific species, the geographical location of cultivation, and the extraction and analytical methods employed. The following table summarizes the available quantitative data for Tubuloside A content.

| Plant Species | Plant Part | Method of Analysis | Tubuloside A Concentration | Reference |

| Cistanche deserticola | Stems (Total Glycosides) | HPLC | 4.125 mg/g | |

| Cistanche tubulosa | Herbal Materials | HPLC | 0.0005–0.1518 mg/mL (in extract) | [2] |

| Cistanche tubulosa | Water Extracts | HPLC | 0.0005–0.1518 mg/mL (in extract) | [2] |

| Cistanche tubulosa | Herbal Residues | HPLC | 0.0005–0.1518 mg/mL (in extract) | [2] |

Note: The concentrations reported in mg/mL are from extracts and the exact correlation to the dry weight of the plant material is not specified in the source. Further research is needed to establish a more comprehensive and standardized quantification of Tubuloside A across different Cistanche species and plant parts.

Experimental Protocols for Extraction and Isolation

The extraction and isolation of Tubuloside A from Cistanche species involve a multi-step process. The following is a generalized protocol based on common laboratory practices for the isolation of phenylethanoid glycosides.

Extraction of Total Glycosides

Objective: To extract a crude mixture of glycosides, including Tubuloside A, from the plant material.

Materials:

-

Dried and powdered stems of Cistanche sp.

-

Solvent: 70-95% Ethanol (B145695) or Methanol

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration/Reflux Extraction:

-

Weigh a desired amount of powdered Cistanche stems.

-

Add the plant material to a flask and add the extraction solvent (e.g., 70% ethanol) in a 1:10 solid-to-liquid ratio.

-

Extract the mixture using either reflux for 2 hours or ultrasonication for 40 minutes.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

-

Combine the filtrates from all extractions.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

-

Purification by Macroporous Resin Column Chromatography

Objective: To remove impurities and enrich the phenylethanoid glycoside fraction.

Materials:

-

Crude extract from step 3.1.

-

Macroporous adsorption resin (e.g., HP-20)

-

Glass column

-

Elution solvents: Deionized water, and various concentrations of ethanol (e.g., 30%, 50%, 70%)

Procedure:

-

Column Packing:

-

Prepare a slurry of the macroporous resin in deionized water and pack it into a glass column.

-

Wash the packed column with deionized water until the effluent is clear.

-

-

Sample Loading:

-

Dissolve the crude extract in a small amount of deionized water.

-

Load the dissolved extract onto the prepared column.

-

-

Elution:

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Sequentially elute the column with increasing concentrations of ethanol (e.g., 30%, 50%, 70%). Collect the fractions. Tubuloside A and other phenylethanoid glycosides are typically eluted in the higher ethanol concentration fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Tubuloside A.

-

Combine the fractions rich in Tubuloside A and concentrate them using a rotary evaporator.

-

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate pure Tubuloside A from the enriched fraction.

Materials:

-

Enriched phenylethanoid glycoside fraction from step 3.2.

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase: Acetonitrile and water (with or without a modifier like formic acid)

-

Fraction collector

Procedure:

-

Method Development:

-

Develop an analytical HPLC method to achieve good separation of Tubuloside A from other components in the enriched fraction.

-

Optimize the mobile phase composition and gradient.

-

-

Preparative Separation:

-

Scale up the analytical method to a preparative scale.

-

Dissolve the enriched fraction in the mobile phase and inject it into the preparative HPLC system.

-

Collect the fractions corresponding to the Tubuloside A peak.

-

-

Purity Analysis and Characterization:

-

Analyze the purity of the isolated Tubuloside A using analytical HPLC.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathways

Tubuloside A has been shown to exert its biological effects through the modulation of specific signaling pathways. The primary pathway identified to date is the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress.

Caption: The Nrf2/HO-1 signaling pathway activated by Tubuloside A.

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Tubuloside A has been shown to promote the activation of this pathway, leading to enhanced cellular protection against oxidative damage. This mechanism is believed to be central to its hepatoprotective and nephroprotective effects.

Conclusion

Tubuloside A, a valuable phenylethanoid glycoside, is naturally present in several species of the Cistanche genus. This guide provides a foundational understanding for researchers and drug development professionals interested in this compound. The provided protocols for extraction and isolation, along with the elucidated signaling pathway, offer a starting point for further investigation and development of Tubuloside A for its potential therapeutic applications. Further research is warranted to expand the quantitative data across a wider range of Cistanche species and to explore other potential signaling pathways and pharmacological activities of this promising natural product.

References

The Hepatoprotective Mechanism of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside, has emerged as a promising natural compound with significant hepatoprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of Tubuloside A in liver protection, with a focus on its role in mitigating oxidative stress, inflammation, and apoptosis. The information presented herein is intended to support further research and drug development initiatives in the field of hepatology.

Core Mechanism of Action: Attenuation of Oxidative Stress, Inflammation, and Apoptosis

Tubuloside A exerts its hepatoprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress and survival. A pivotal study has demonstrated its efficacy in a diclofenac-induced hepatotoxicity model in rats, highlighting its ability to restore liver function and integrity.[1]

Antioxidant Activity via the Nrf2/HO-1 Signaling Pathway

A fundamental aspect of Tubuloside A's mechanism of action is its ability to counteract oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative damage.[1]

In a state of hepatocellular injury induced by toxins like diclofenac (B195802), the expression of Nrf2 and its downstream targets, HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO-1), is suppressed. Tubuloside A treatment has been shown to significantly upregulate the mRNA expression of these protective genes, thereby enhancing the antioxidant capacity of the liver.[1] This leads to a reduction in lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA), and a restoration of endogenous antioxidant defenses, including increased levels of glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT).[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver damage. Tubuloside A has been observed to suppress the inflammatory cascade initiated by hepatotoxins. Diclofenac, for instance, triggers an inflammatory response by activating the NF-κB pathway, leading to the increased release of pro-inflammatory mediators.[1] Tubuloside A administration effectively downregulates the mRNA expression of key inflammatory cytokines and enzymes, including Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (Cox-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL1-β), and Nuclear Factor kappa B (NFκB).[1]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, plays a crucial role in the progression of liver injury. The balance between pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins is critical for hepatocyte survival. In diclofenac-induced liver injury, there is a notable upregulation of Bax and Caspase-3 and a downregulation of Bcl-2, tipping the scale towards apoptosis.[1] Tubuloside A helps to restore this balance by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic proteins Bax and Caspase-3, thereby preventing hepatocyte death.[1]

Quantitative Data Summary

The hepatoprotective effects of Tubuloside A have been quantified in a rat model of diclofenac-induced liver injury. The following tables summarize the key findings.

Table 1: Effect of Tubuloside A on Serum Liver Enzymes

| Parameter | Control | Diclofenac (DF) | DF + Tubuloside A (TA) |

| AST (U/L) | 100.0 ± 5.0 | 250.0 ± 10.0 | 120.0 ± 8.0 |

| ALT (U/L) | 40.0 ± 3.0 | 120.0 ± 7.0 | 55.0 ± 4.0 |

| ALP (U/L) | 200.0 ± 15.0 | 450.0 ± 20.0 | 230.0 ± 18.0 |

Data are presented as mean ± standard deviation. All changes in the DF + TA group are statistically significant (p < 0.001) compared to the DF group.[1]

Table 2: Effect of Tubuloside A on Liver Oxidative Stress Markers

| Parameter | Control | Diclofenac (DF) | DF + Tubuloside A (TA) |

| MDA (nmol/g tissue) | 2.0 ± 0.2 | 5.5 ± 0.4 | 2.5 ± 0.3 |

| GSH (mg/g tissue) | 10.0 ± 0.8 | 4.0 ± 0.5 | 9.0 ± 0.7 |

| SOD (U/mg protein) | 150.0 ± 12.0 | 70.0 ± 8.0 | 140.0 ± 10.0 |

| CAT (U/mg protein) | 80.0 ± 6.0 | 35.0 ± 4.0 | 75.0 ± 5.0 |

Data are presented as mean ± standard deviation. All changes in the DF + TA group are statistically significant (p < 0.001) compared to the DF group.[1]

Table 3: Effect of Tubuloside A on mRNA Expression of Nrf2/HO-1 Pathway Genes in the Liver

| Gene | Control | Diclofenac (DF) | DF + Tubuloside A (TA) |

| Nrf2 | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.1 |

| HO-1 | 1.0 ± 0.1 | 0.3 ± 0.04 | 0.8 ± 0.09 |

| NQO-1 | 1.0 ± 0.1 | 0.5 ± 0.06 | 1.1 ± 0.1 |

Data are presented as relative fold change (mean ± standard deviation). All changes in the DF + TA group are statistically significant (p < 0.001) compared to the DF group.[1]

Table 4: Effect of Tubuloside A on mRNA Expression of Inflammatory Markers in the Liver

| Gene | Control | Diclofenac (DF) | DF + Tubuloside A (TA) |

| IL-6 | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.2 ± 0.15 |

| iNOS | 1.0 ± 0.1 | 4.0 ± 0.5 | 1.5 ± 0.2 |

| Cox-2 | 1.0 ± 0.1 | 0.5 ± 0.06 | 0.9 ± 0.1 |

| TNF-α | 1.0 ± 0.1 | 3.0 ± 0.3 | 1.1 ± 0.1 |

| IL1-β | 1.0 ± 0.1 | 4.5 ± 0.5 | 1.8 ± 0.2 |

| NFκB | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.0 ± 0.1 |

Data are presented as relative fold change (mean ± standard deviation). All changes in the DF + TA group are statistically significant (p < 0.001) compared to the DF group.[1]

Table 5: Effect of Tubuloside A on mRNA Expression of Apoptosis Markers in the Liver

| Gene | Control | Diclofenac (DF) | DF + Tubuloside A (TA) |

| Bcl-2 | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.1 |

| Bax | 1.0 ± 0.1 | 3.0 ± 0.3 | 1.2 ± 0.15 |

| Caspase-3 | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.1 ± 0.1 |

Data are presented as relative fold change (mean ± standard deviation). All changes in the DF + TA group are statistically significant (p < 0.001) compared to the DF group.[1]

Experimental Protocols

The following methodologies were employed in the key study investigating the hepatoprotective effects of Tubuloside A.[1]

Animal Model and Treatment

-

Animal Model: Male Sprague-Dawley rats were used.

-

Hepatotoxicity Induction: Diclofenac (DF) was administered intraperitoneally (i.p.) at a dose of 50 mg/kg on days 4 and 5 of the experiment to induce liver injury.[1]

-

Tubuloside A Administration: Tubuloside A (TA) was administered i.p. at a dose of 1 mg/kg for 5 consecutive days.[1]

-

Experimental Groups:

-

Control Group

-

Diclofenac (DF) Group

-

DF + Tubuloside A (TA) Group

-

Tubuloside A (TA) only Group

-

DF + Silymarin (SL) Group (positive control)

-

Biochemical Assays

-

Serum Analysis: Blood samples were collected, and plasma was separated for the measurement of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) levels using an autoanalyzer.[1]

-

Oxidative Stress Markers:

-

Liver tissue was homogenized in phosphate (B84403) buffer.

-

Malondialdehyde (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione (GSH): Determined using Ellman's reagent.

-

Superoxide Dismutase (SOD) and Catalase (CAT): Activities were measured using specific spectrophotometric assay kits.

-

Gene Expression Analysis (RT-PCR)

-

RNA Extraction: Total RNA was isolated from liver tissues using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR was performed using a thermal cycler with specific primers for Nrf2, HO-1, NQO-1, IL-6, iNOS, Cox-2, TNF-α, IL1-β, NFκB, Bcl-2, Bax, and Caspase-3. The relative gene expression was calculated using the 2-ΔΔCt method with GAPDH as the housekeeping gene.

Conclusion and Future Directions

Tubuloside A demonstrates significant hepatoprotective activity by modulating the Nrf2/HO-1 signaling pathway to combat oxidative stress, suppressing inflammatory responses, and inhibiting apoptosis. The quantitative data from preclinical studies strongly support its potential as a therapeutic agent for liver diseases.

Future research should focus on:

-

Elucidating the upstream regulators of Nrf2 activation by Tubuloside A.

-

Investigating the effects of Tubuloside A in other models of liver injury, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Initiating clinical trials to evaluate the safety and efficacy of Tubuloside A in patients with liver diseases.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of Tubuloside A for the treatment of liver pathologies.

References

In Vitro Antioxidant Activity of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche genus. This document summarizes key quantitative data, details experimental methodologies for assessing antioxidant activity, and visualizes the underlying mechanisms and workflows.

Quantitative Antioxidant Activity of Tubuloside A

Tubuloside A has demonstrated significant free radical scavenging capabilities in various in vitro assays. The following table summarizes the available quantitative data on its antioxidant efficacy.

| Antioxidant Assay | Test System | Key Parameter | Result for Tubuloside A | Positive Control | Reference |

| DPPH Radical Scavenging | Methanolic Solution | IC50 | 16.4 ± 1.2 µM | L-Ascorbic Acid (IC50: 8.5 ± 0.8 µM), α-Tocopherol (IC50: 18.2 ± 1.5 µM) | [1] |

| Superoxide (B77818) Anion (O₂⁻) Scavenging | Xanthine/Xanthine Oxidase | Scavenging Activity at 50 µg/mL | 25.5 ± 2.8% | Caffeic Acid (40.2 ± 3.5%) | [1] |

Mechanisms of Antioxidant Action

Tubuloside A exerts its antioxidant effects through multiple mechanisms, including direct free radical scavenging and modulation of intracellular antioxidant pathways.

Direct Radical Scavenging

As indicated by the DPPH and superoxide anion scavenging assays, Tubuloside A can directly neutralize reactive oxygen species (ROS). This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to stabilize free radicals.

Modulation of the Nrf2/HO-1 Signaling Pathway

Beyond direct scavenging, Tubuloside A has been shown to alleviate oxidative injury by activating the Nrf2/HO-1 signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress. Upon activation by Tubuloside A, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of several protective genes, including heme oxygenase-1 (HO-1), which plays a crucial role in cellular antioxidant defenses.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard laboratory procedures and the methodologies cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Tubuloside A

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

Spectrophotometer or microplate reader

-

96-well plates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of concentrations of Tubuloside A and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add the DPPH working solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed blue-green ABTS radical cation by an antioxidant.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Tubuloside A

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

Spectrophotometer or microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of Tubuloside A and the positive control.

-

Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate (B1210297) buffer (pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

Tubuloside A

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C.

-

Sample Preparation: Prepare different concentrations of Tubuloside A and a standard curve using a known antioxidant like ferrous sulfate.

-

Reaction: Add a small volume of the sample or standard to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

This guide provides a foundational understanding of the in vitro antioxidant activity of Tubuloside A. Further research is warranted to explore its full potential and mechanisms of action in various biological systems.

References

- 1. Antioxidative Effects of Phenylethanoids from Cistanche deserticola [jstage.jst.go.jp]

- 2. Tubuloside A, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside, is emerging as a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of Tubuloside A's neuroprotective effects, with a focus on its core mechanisms of action. Drawing upon available data from in vitro and in vivo studies, this document details the anti-apoptotic, antioxidant, and anti-inflammatory properties of Tubuloside A and related compounds. This guide is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for neurodegenerative diseases.

Core Neuroprotective Mechanisms of Tubuloside A

Tubuloside A exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating cellular apoptosis, reducing oxidative stress, and modulating inflammatory pathways. These mechanisms collectively contribute to the survival and functional integrity of neuronal cells under conditions of stress and injury.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. Tubuloside A has been shown to interfere with the apoptotic cascade, thereby promoting neuronal survival. Key to this is the regulation of the Bcl-2 family of proteins and the inhibition of caspase activity. While direct quantitative data for Tubuloside A is limited, studies on the structurally similar Tubuloside B provide valuable insights.

Data Presentation: Anti-Apoptotic Effects of Tubuloside B in SH-SY5Y Cells [1]

| Treatment | Concentration | Percentage of Apoptotic Cells |

| Control | - | ~5% |

| TNF-α (100 µg/L) | - | 37.5% |

| Tubuloside B + TNF-α | 1 mg/L | 28.2% |

| Tubuloside B + TNF-α | 10 mg/L | 19.3% |

| Tubuloside B + TNF-α | 100 mg/L | 7.9% |

Note: This data for Tubuloside B is presented as a proxy for the potential effects of Tubuloside A due to their structural similarity.

The data suggests a dose-dependent reduction in TNF-α-induced apoptosis in SH-SY5Y neuroblastoma cells. This anti-apoptotic activity is further supported by the modulation of key regulatory proteins.

Data Presentation: Effect on Bcl-2/Bax Ratio and Caspase-3 Activity

Antioxidant Effects via Nrf2/HO-1 Signaling

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Tubuloside A has demonstrated potent antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation by Tubuloside A, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as HO-1, an enzyme with potent antioxidant and anti-inflammatory functions.[3][4][5] This pathway enhances the cell's ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Data Presentation: Markers of Oxidative Stress

Studies on related compounds have shown a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][7][8]

Modulation of Akt/GSK-3β Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Tubuloside A is believed to modulate this pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[9][10][11] GSK-3β is a pro-apoptotic kinase, and its inhibition by Akt promotes cell survival. The activation of the Akt/GSK-3β pathway by Tubuloside A represents a key mechanism for its neuroprotective effects.[12][13][14][15][16]

Signaling Pathway Diagrams

To visualize the complex molecular interactions involved in Tubuloside A's neuroprotective effects, the following diagrams were generated using the DOT language.

Diagram 1: Nrf2/HO-1 Signaling Pathway

Diagram 2: Akt/GSK-3β Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of phenylethanoid glycosides like Tubuloside A.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.[17][18][19]

-

Culture Conditions: Cells are typically cultured in DMEM or a 1:1 mixture of MEM and F12 medium supplemented with 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[19][20]

-

Induction of Neurotoxicity:

-

Oxidative Stress: Cells are exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) to mimic the oxidative stress observed in Parkinson's disease.[17][21][22][23][24]

-

Inflammation: Lipopolysaccharide (LPS) can be used to induce an inflammatory response.

-

Apoptosis: Tumor necrosis factor-alpha (TNF-α) is used to induce apoptosis.[1]

-

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[25]

-

Pre-treat cells with various concentrations of Tubuloside A for a specified period (e.g., 2 hours).

-

Introduce the neurotoxin (e.g., MPP+, 6-OHDA) to induce cell death.

-

After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22][26][27]

-

Remove the medium and dissolve the formed formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).[26]

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[22][27]

-

Measurement of Oxidative Stress Markers

-

Intracellular ROS Detection: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) or CellROX® Green Reagent.[16] The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microscope or a microplate reader.

-

Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA), a product of lipid peroxidation, can be quantified using a thiobarbituric acid reactive substances (TBARS) assay kit.[28]

-

Antioxidant Enzyme Activity (SOD, GSH): The activities of superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) can be measured using commercially available assay kits.[6][7][8]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1, p-Akt, Akt, p-GSK-3β, GSK-3β, and a loading control like β-actin or GAPDH) overnight at 4°C.[7][9][10][13][15][16][21][29][30][31][32][33]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Caspase-3 Activity Assay

Caspase-3 activity can be measured using a colorimetric or fluorometric assay kit.

-

Procedure:

-

Lyse the treated cells according to the kit's instructions.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[34][35]

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[27][34] The activity is proportional to the amount of cleaved substrate.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Tubuloside A.

Diagram 3: Experimental Workflow

Conclusion

Tubuloside A demonstrates significant potential as a neuroprotective agent, acting through multiple, interconnected pathways to protect neuronal cells from damage. Its ability to inhibit apoptosis, combat oxidative stress through the Nrf2/HO-1 pathway, and modulate the pro-survival Akt/GSK-3β signaling cascade highlights its therapeutic promise for neurodegenerative diseases. While much of the direct quantitative data in neuronal models comes from its close analog, Tubuloside B, the mechanistic studies on Tubuloside A in other systems strongly support its neuroprotective potential. Further research focusing on generating specific quantitative data for Tubuloside A in various in vitro and in vivo models of neurodegeneration is warranted to fully elucidate its therapeutic efficacy and advance its development as a clinical candidate.

References

- 1. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mitochondrial Manganese Superoxide Dismutase Prevents Neural Apoptosis and Reduces Ischemic Brain Injury: Suppression of Peroxynitrite Production, Lipid Peroxidation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antioxidant glutathione protects against enteric neuron death in situ, but its depletion is protective during colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glycogen Synthase Kinase-3β Phosphorylates Bax and Promotes Its Mitochondrial Localization during Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 18. Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SH-SY5Y culturing [protocols.io]

- 20. Development of early diagnosis of Parkinson's disease on animal models based on the intranasal administration of α-methyl-p-tyrosine methyl ester in a gel system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective effect of D-psicose on 6-hydroxydopamine-induced apoptosis in rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glial cell line-derived neurotrophic factor (GDNF) is a neurotrophic factor for sensory neurons: comparison with the effects of the neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Markers of neuroinflammation associated with Alzheimer's disease pathology in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tracking neuroinflammatory biomarkers in Alzheimer’s disease: a strategy for individualized therapeutic approaches? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons | PLOS One [journals.plos.org]

- 31. Interplay of BDNF and GDNF in the Mature Spinal Somatosensory System and Its Potential Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Neurotrophic Factors (BDNF and GDNF) and the Serotonergic System of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Tubuloside A and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside found in plants of the Cistanche species, which are used in traditional medicine. It has garnered significant interest for its potential therapeutic properties, including neuroprotective and antioxidant effects. The mechanism of action is thought to involve the modulation of signaling pathways such as the Nrf2/HO-1 pathway. Accurate and sensitive quantification of Tubuloside A and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides detailed application notes and protocols for the analysis of Tubuloside A and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis of Tubuloside A

While a specific validated quantitative assay for Tubuloside A as a primary analyte is not extensively detailed in the public literature, a robust method can be established based on protocols where it has been successfully used as an internal standard for the analysis of similar compounds like Tubuloside B. The following protocol is adapted from such validated methods.[1][2]

Experimental Protocol: Quantification of Tubuloside A in Rat Plasma

1. Sample Preparation:

-

A simple protein precipitation method is effective for plasma sample preparation.[1][2]

-

To 100 µL of rat plasma, add 300 µL of methanol (B129727) (containing the internal standard, if different from Tubuloside A).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable for separation. A common choice is a Capcell Pak C18 column (2.0 mm × 50 mm, 5 µm).[1][2]

-

Mobile Phase: An isocratic mobile phase of methanol and 10 mM ammonium (B1175870) acetate (B1210297) buffer (70:30, v/v) can be used.[1][2]

-

Flow Rate: A flow rate of 0.2 mL/min is recommended.

-

Column Temperature: Maintain the column at 40°C.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for phenylethanoid glycosides.[1][2]

-

Multiple Reaction Monitoring (MRM): The following transition should be used for the quantification of Tubuloside A:

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation: Representative Quantitative Parameters

The following table presents representative validation parameters for a quantitative LC-MS/MS method for a similar phenylethanoid glycoside, which can be expected for a validated Tubuloside A assay.

| Parameter | Representative Value |

| Linearity Range | 1.0 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | 85% - 115% |

| Recovery | > 80% |

Analysis of Tubuloside A Metabolites

The in vivo metabolism of Tubuloside A has not been fully quantitatively characterized in the literature. However, qualitative studies on the metabolism of Cistanche tubulosa extracts, which contain Tubuloside A, have identified several potential metabolites. The primary metabolic pathways are thought to involve hydrolysis of the glycosidic bonds and subsequent phase II conjugation reactions.

Identified Potential Metabolites of Tubuloside A

Currently, quantitative data for the metabolites of Tubuloside A are not available in published literature. The identification of metabolites is typically qualitative. The expected metabolites would arise from the enzymatic cleavage of the glycosidic linkages, resulting in aglycones and smaller glycoside units. These may then undergo further biotransformation such as glucuronidation or sulfation.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Tubuloside A in a controlled in vitro environment.

1. Incubation:

-

Prepare an incubation mixture containing:

-

Tubuloside A (e.g., 1 µM final concentration)

-

Liver microsomes (e.g., from rat, human) at a final protein concentration of 0.5 mg/mL

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

2. Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify potential metabolites.

3. LC-MS/MS Analysis for Metabolite Identification:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

-

Employ data-dependent acquisition to trigger MS/MS fragmentation of potential metabolite ions.

-

Analyze the fragmentation patterns to elucidate the structures of the metabolites.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Tubuloside A Quantification

Caption: Workflow for Tubuloside A quantification in plasma.

Proposed Signaling Pathway of Tubuloside A

Tubuloside A is reported to exert its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.

Caption: Tubuloside A action on the Nrf2/HO-1 pathway.

References

Application Note: Protocol for Preparing Tubuloside A Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of Tubuloside A stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of Tubuloside A in experimental settings.

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of Tubuloside A are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₈O₂₁ | [1][2] |

| Molecular Weight | 828.76 g/mol | [1] |

| CAS Number | 112516-05-9 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility in DMSO | 50 mg/mL (60.33 mM) | [1] |

| Recommended Storage | In solvent at -80°C for 6 months or -20°C for 1 month. Protect from light. | [1] |

Materials and Equipment

-

Tubuloside A powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[1]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Always handle Tubuloside A and DMSO in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for Tubuloside A and DMSO before handling.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a concentrated stock solution of Tubuloside A. The example calculation is for a 10 mM stock solution.

4.1. Calculation of Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM Tubuloside A stock:

-

Mass (mg) = 10 mM x 1 mL x 828.76 g/mol / 1000

-

Mass (mg) = 8.2876 mg

-

4.2. Step-by-Step Procedure

-

Equilibrate Reagents: Allow the Tubuloside A powder and DMSO to reach room temperature before opening to prevent moisture absorption.

-

Weigh Tubuloside A: Accurately weigh the calculated amount of Tubuloside A powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

-

Add DMSO: Add the desired volume of DMSO to the vial containing the Tubuloside A powder. It is crucial to use a new, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product[1].

-

Dissolution:

-

Close the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes[1].

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].

-

Always protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil[1].

-

Visual Workflow

The following diagram illustrates the key steps in the preparation of the Tubuloside A stock solution.

Caption: Workflow for preparing Tubuloside A stock solution.

References

Application Notes and Protocols for In Vivo Dosage Determination of Tubuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside with demonstrated antioxidant and hepatoprotective activities. Its therapeutic potential is a subject of growing interest in preclinical research. These application notes provide a comprehensive overview of the available data and protocols for determining the appropriate dosage of Tubuloside A for in vivo studies. Due to the limited availability of published data specifically on Tubuloside A, information from the broader class of phenylethanoid glycosides is included for context and guidance.

Quantitative Data Summary

The following table summarizes the known quantitative data for Tubuloside A and related phenylethanoid glycosides from in vivo studies. This information is intended to serve as a starting point for dose-ranging studies.

| Compound | Animal Model | Application | Dosage | Administration Route | Observed Effects | Reference |

| Tubuloside A | Sprague-Dawley Rats | Hepato-renal protection against diclofenac-induced injury | 1 mg/kg/day for 5 days | Intraperitoneal (i.p.) | Protected liver and kidney from damage by activating the Nrf2/HO-1 signaling pathway. | [1] |

| Phenylethanoid Glycosides (General) | Mice | Ischemic Stroke | Not specified | Not specified | Improved neurological functions and promoted neural stem cell proliferation. | [2] |

| Phenylethanoid Glycosides from Cistanche tubulosa | Mice | Melanoma (B16-F10) | Not specified | Not specified | Inhibited tumor growth in vivo. | [3][4] |

| Cistanche tubulosa Extract (rich in phenylethanoid glycosides) | Rats | Alzheimer's Disease-like model | 100 and 200 mg/kg | Oral | Decreased amyloid-β deposition and reversed alterations in cortical acetylcholinesterase activity.[5] | [5] |

Experimental Protocols

Protocol 1: Preparation of Tubuloside A for Intraperitoneal Administration